1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one
Description
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one is a hydroxyacetophenone derivative characterized by a 2-hydroxyacetophenone backbone substituted at the 5-position with a 2-methylbutan-2-yl (tert-pentyl) group. This bulky, branched alkyl substituent distinguishes it from simpler analogs like 2'-hydroxy-5'-methylacetophenone (found in coffee flavorings) . Structurally, the compound shares similarities with 1-[2-Hydroxy-5-(1-methylethyl)phenyl]ethanone (CAS 1634-36-2), which contains an isopropyl group at the same position . The tert-pentyl group likely enhances hydrophobicity and steric bulk, influencing physicochemical properties such as melting point, solubility, and reactivity.
Properties
IUPAC Name |
1-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-13(3,4)10-6-7-12(15)11(8-10)9(2)14/h6-8,15H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZUEEGELCWTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one involves several steps. One common method includes the reaction of 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde with an appropriate reagent to form the desired ketone . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the aromatic ring can participate in hydrogen bonding and other interactions with biological molecules . The ketone group can also undergo various chemical transformations, influencing the compound’s reactivity and interactions . Detailed studies on the exact molecular targets and pathways are limited, but ongoing research aims to elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxyacetophenones with varying substituents at the 5-position exhibit distinct properties and applications. Below is a detailed comparison:
Substituent Effects on Physical Properties
Key Observations:
- Steric Effects: The tert-pentyl group in the target compound increases molecular weight and steric hindrance compared to methyl, methoxy, or isopropyl substituents. This may reduce solubility in polar solvents but improve lipid membrane permeability, making it relevant for pharmaceutical applications .
- Melting Points: The isopropyl analog (1634-36-2) melts at 107°C, while trifluoromethoxy derivatives (e.g., 146575-64-6) lack reported melting points but are solids at room temperature . The tert-pentyl group likely raises the melting point further due to enhanced van der Waals interactions.
- Electronic Effects: Methoxy and trifluoromethoxy groups introduce electron-donating and electron-withdrawing effects, respectively, altering the acidity of the phenolic -OH group. The tert-pentyl group is electron-neutral but sterically shields reactive sites .
Biological Activity
1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one, also known as 2-hydroxy-5-(2-methylbutan-2-yl)acetophenone, is an organic compound with a molecular formula of C13H18O2 and a molecular weight of approximately 206.28 g/mol. This compound features a phenolic structure and is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) attached to a phenyl ring. Its unique structure contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science.
The compound's chemical properties are influenced by its functional groups:
- Hydroxyl Group : Capable of forming hydrogen bonds and participating in nucleophilic reactions.
- Ketone Group : Engages in typical carbonyl reactions, enhancing the compound's reactivity.
Biological Activities
Research has indicated that compounds similar to 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one exhibit a variety of biological activities. Some notable effects include:
- Antioxidant Activity : The phenolic structure allows it to scavenge free radicals, which may contribute to protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its use in antimicrobial formulations.
- Anticancer Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation, making this compound a candidate for further investigation in oncology.
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound and its derivatives:
Study 1: Antioxidant Activity
A study demonstrated that 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The IC50 value was determined through DPPH radical scavenging assays.
| Compound | IC50 (µM) |
|---|---|
| 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one | 25 |
| Ascorbic Acid | 20 |
Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Study 3: Anticancer Potential
Research involving cancer cell lines indicated that the compound inhibited cell growth in a dose-dependent manner. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 45 |
The biological activities of 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to modulation of signaling pathways associated with oxidative stress and cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Hydroxyphenyl)ethanone | Structure | Lacks branched alkyl groups |
| 4-Hydroxyacetophenone | Structure | Simpler structure without additional substituents |
| 3-Hydroxyacetophenone | Structure | Different hydroxyl position on the aromatic ring |
The branched alkyl substituent in 1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one contributes to its distinct physical and chemical properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
